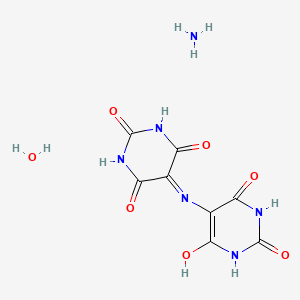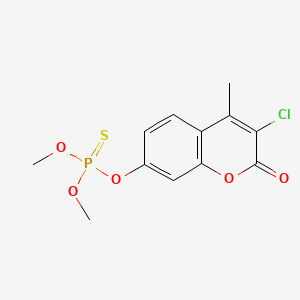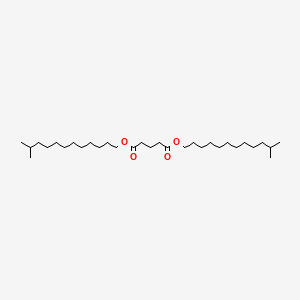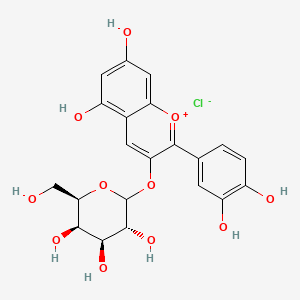
Cyanidin-3-galactoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Anthocyanins are water-soluble pigments that belong to the flavonoid group of polyphenols. Cyanidin-3-galactoside is known for its vibrant color and numerous health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanidin-3-galactoside is biosynthesized from cyanidin and uridine diphosphate galactose. The biosynthesis involves a series of enzymatic reactions, including deamination, hydroxylation, dehydration, condensation, cyclization, methylation, and glycosylation . The key enzyme, galactosyltransferase, utilizes uridine diphosphate galactose and cyanidin as substrates to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Chokeberry is considered one of the most practical natural sources for mass production due to its high content of this compound . Various extraction methods, including solvent extraction and chromatography, are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanidin-3-galactoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Glycosylation is a common substitution reaction where the hydroxyl groups of cyanidin are substituted with sugar moieties.
Major Products: The major products formed from these reactions include various glycosides and oxidative derivatives, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Cyanidin-3-galactoside has a wide range of scientific research applications:
Wirkmechanismus
Cyanidin-3-galactoside is compared with other anthocyanins such as cyanidin-3-glucoside, peonidin, and delphinidin . While all these compounds share similar structures and biological activities, this compound is unique due to its specific glycosylation pattern and higher stability . This uniqueness contributes to its distinct health benefits and applications .
Vergleich Mit ähnlichen Verbindungen
- Cyanidin-3-glucoside
- Peonidin
- Delphinidin
- Malvidin
- Petunidin
Cyanidin-3-galactoside stands out for its potent antioxidant and anti-inflammatory properties, making it a valuable compound in various scientific and industrial fields .
Eigenschaften
Molekularformel |
C21H21ClO11 |
|---|---|
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
(3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21?;/m1./s1 |
InChI-Schlüssel |
YTMNONATNXDQJF-IKMIHYQTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] |
Kanonische SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
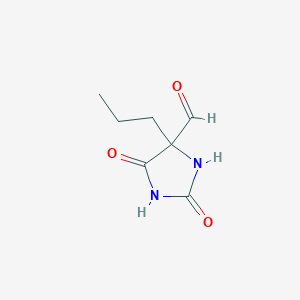
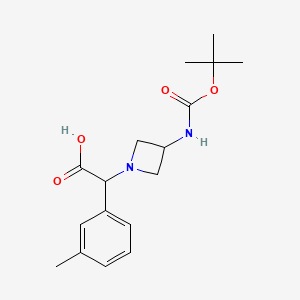
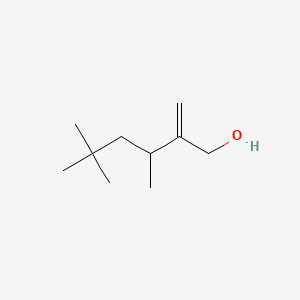

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
